

Preclinical Profile of Glecirasib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: *Glecirasib*

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Glecirasib (JAB-21822) is a highly selective, orally bioavailable, covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors.[1][2] Developed by Jacobio Pharmaceuticals, this agent has demonstrated promising anti-tumor activity in preclinical models, warranting its progression into clinical trials.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of **glecirasib**, presenting key data in a structured format, detailing experimental methodologies, and illustrating critical biological and experimental workflows.

Pharmacokinetics: In Vivo Profile

Preclinical studies have highlighted the favorable pharmacokinetic properties of **glecirasib**, including high oral bioavailability.[1] In a key preclinical study using female NOD SCID mice bearing NCI-H358 lung cancer xenografts, the concentration of **glecirasib** in both plasma and tumor tissue was quantified over time following a single oral administration.

The data reveals that **glecirasib** reaches its peak concentration in both plasma and tumor at approximately 2 hours post-administration.[4] As expected, the exposure of **glecirasib** in both plasma and tumor tissue increased with a higher dose.[4] After 8 hours, the **glecirasib** concentrations in both plasma and tumor at the 30 mg/kg dose, as well as the plasma concentration at the 100 mg/kg dose, fell below the lower limit of quantification, suggesting a relatively rapid clearance from the systemic circulation.[4]

Table 1: Pharmacokinetics of **Glecirasib** in NCI-H358 Xenograft Model

| Time Point (hours) | Dose (mg/kg) | Mean Plasma Concentration (ng/mL) | Mean Tumor Concentration (ng/g) |
|--------------------|--------------|--|--|
| 2 | 30 | Value not explicitly stated, but corresponds to peak concentration | Value not explicitly stated, but corresponds to peak concentration |
| 4 | 30 | Declining from peak | Declining from peak |
| 8 | 30 | < 1 | < 5.5 |
| 2 | 100 | Value not explicitly stated, but corresponds to peak concentration | Value not explicitly stated, but corresponds to peak concentration |
| 4 | 100 | Declining from peak | Sustained near peak |
| 8 | 100 | < 1 | Remains above lower limit of quantification |

Note: Specific mean concentration values at each time point were presented graphically in the source material. The table reflects the trends and limits of quantification mentioned.[4]

Pharmacodynamics: Target Engagement and Anti-Tumor Efficacy

Glecirasib potently and selectively inhibits KRAS G12C, leading to the suppression of downstream signaling pathways, primarily the MAPK pathway, and consequently inhibiting cancer cell viability and tumor growth.[5]

In Vitro Potency

In biochemical and cellular assays, **glecirasib** has demonstrated high potency against KRAS G12C and substantial selectivity over wild-type KRAS and other RAS isoforms.[5] This

translates to potent inhibition of ERK phosphorylation, a key downstream effector of KRAS signaling, and robust inhibition of cell viability in KRAS G12C-mutant cancer cell lines.

Table 2: In Vitro Activity of **Glecirasib**

| Assay | Cell Line | Cancer Type | IC ₅₀ (nM) |
|-------------------|----------------------------|-----------------------------|-------------------------------------|
| p-ERK Inhibition | NCI-H358 | Non-Small Cell Lung Cancer | 10.9 (median for 7 KRAS G12C lines) |
| MIA PaCa-2 | Pancreatic Cancer | Specific value not provided | |
| SW1573 | Non-Small Cell Lung Cancer | Specific value not provided | |
| Cell Viability | Ba/F3 (KRAS G12C) | Pro-B Cell Line | 17.9 |
| Ba/F3 (HRAS G12C) | Pro-B Cell Line | 5.32 | |
| Ba/F3 (NRAS G12C) | Pro-B Cell Line | 2.02 | |

In Vivo Pharmacodynamics and Efficacy

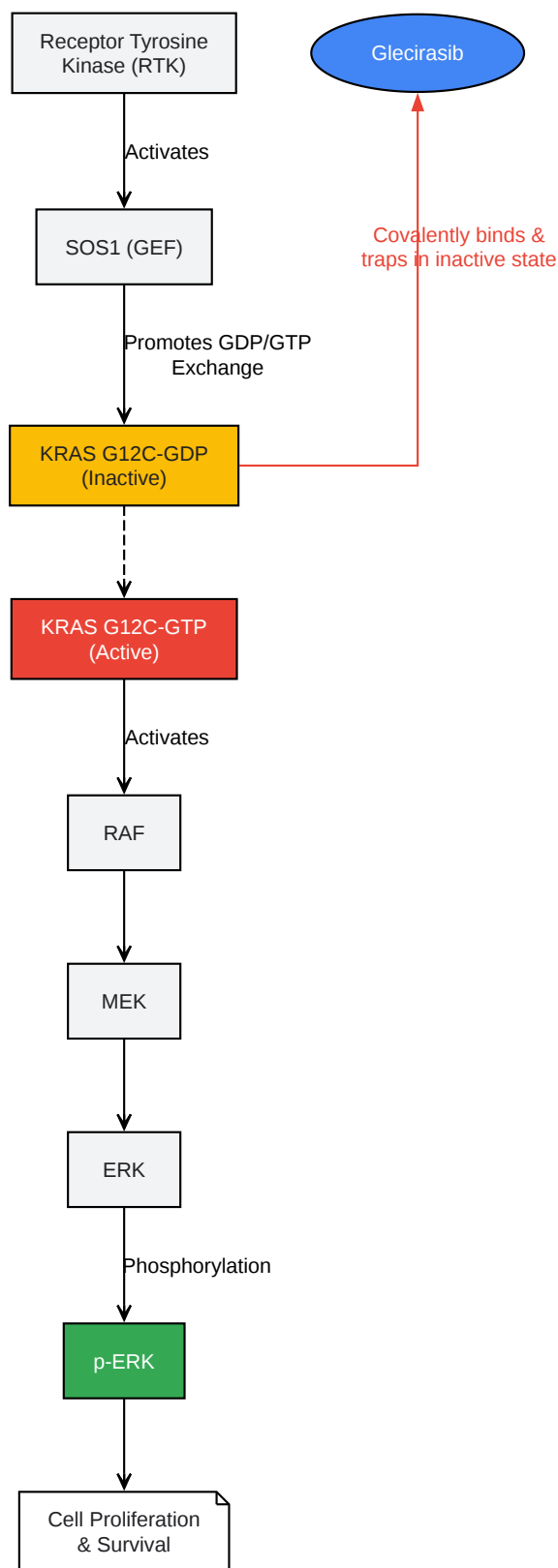
The pharmacokinetic profile of **glecirasib** is directly correlated with its pharmacodynamic effects in vivo. Following oral administration in the NCI-H358 xenograft model, a dose-dependent inhibition of p-ERK was observed, with maximal suppression occurring between 2 to 4 hours, coinciding with the peak plasma and tumor concentrations of the drug.^[4] Importantly, once-daily dosing of **glecirasib** led to sustained inhibition of ERK phosphorylation for at least 24 hours and induced significant tumor regression in multiple xenograft models.^[5]

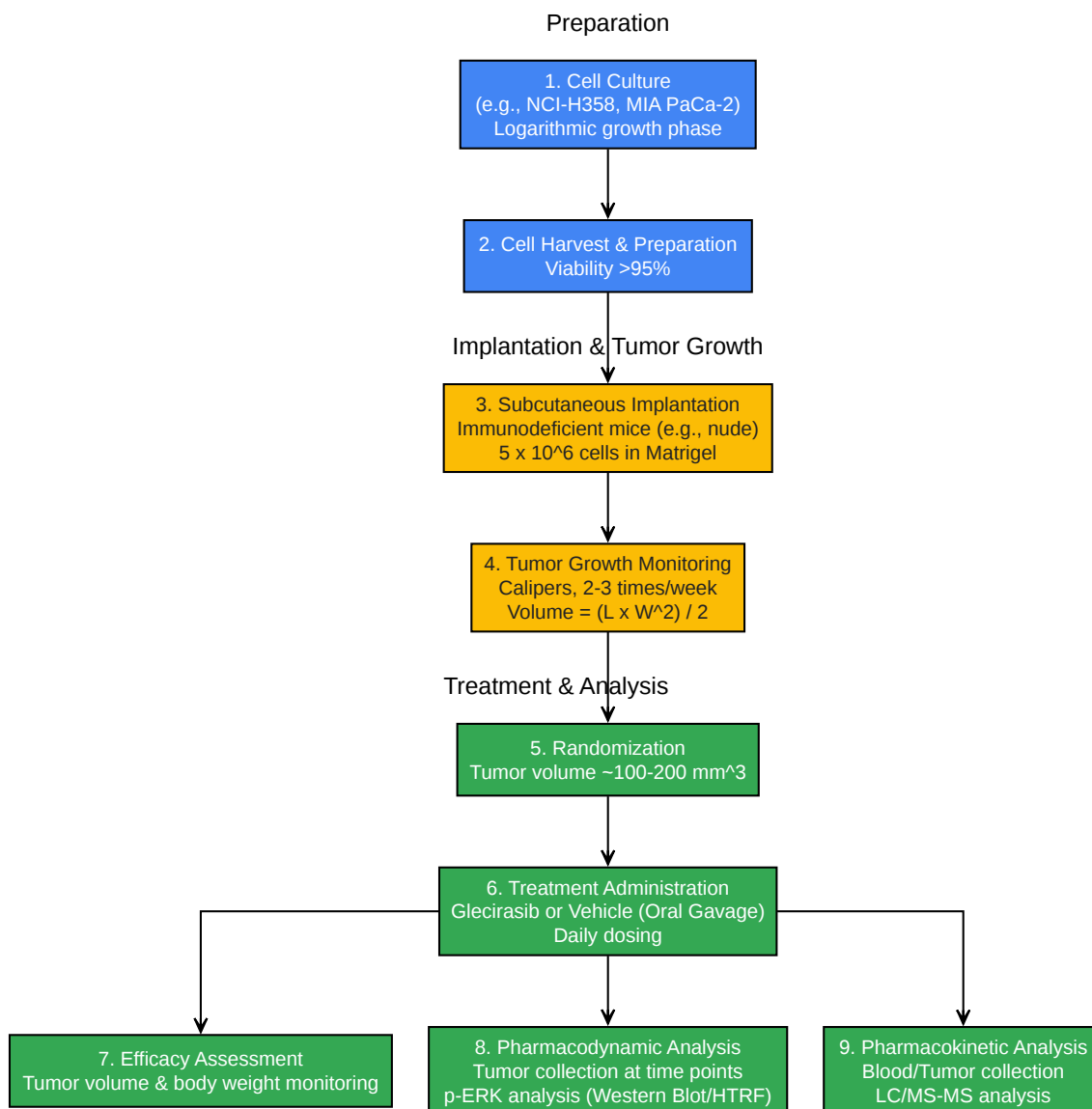
Table 3: In Vivo Anti-Tumor Efficacy of **Glecirasib**

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |
|-----------------|----------------------------|----------------|-------------------------|
| NCI-H1373 | Non-Small Cell Lung Cancer | Daily, Oral | Tumor Regression |
| NCI-H358 | Non-Small Cell Lung Cancer | Daily, Oral | Tumor Regression |
| MIA PaCa-2 | Pancreatic Cancer | Daily, Oral | Tumor Growth Inhibition |
| LUN156 (PDX) | Non-Small Cell Lung Cancer | Daily, Oral | Tumor Growth Inhibition |

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used to evaluate **glecirasib**, the following diagrams are provided.





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